

# RPW-24 (RP2) Oncolytic Virus: A Comparative Analysis Against Alternative Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025



In the evolving landscape of cancer therapeutics, oncolytic viruses are emerging as a promising modality. This guide provides a comparative analysis of **RPW-24**, identified in recent clinical studies as RP2, a genetically modified oncolytic herpes simplex virus-1 (HSV-1). This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at its performance, mechanism of action, and comparative efficacy against alternative immunotherapies based on available clinical trial data.

## Mechanism of Action: A Multi-pronged Anti-Tumor Attack

RP2 is an enhanced-potency oncolytic virus engineered to selectively replicate in and destroy tumor cells.[1][2] Its therapeutic effect is multi-faceted, stemming from the expression of three key transgenes:

- Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): This cytokine stimulates the maturation and recruitment of dendritic cells, which are crucial for initiating an anti-tumor immune response.[1][2]
- Fusogenic Glycoprotein (GALV-GP-R-): This protein promotes the fusion of infected tumor cells with neighboring uninfected tumor cells, enhancing the spread of the virus within the tumor microenvironment.[1][3]







Anti-CTLA-4 Antibody-like Molecule: By expressing a localized anti-CTLA-4 antibody, RP2
aims to block this key immune checkpoint, thereby unleashing a more potent T-cell-mediated
attack on the cancer cells, while potentially limiting the systemic toxicity associated with
intravenous anti-CTLA-4 antibodies.[1][4][5]

This combination of direct oncolysis and robust immune stimulation forms the basis of RP2's therapeutic potential.[3][6][7]





Click to download full resolution via product page

**Caption:** Mechanism of action for the oncolytic virus RP2.



# Comparative Efficacy: RP2 Monotherapy vs. Combination Therapy

Clinical trial data, primarily from the Phase 1 study NCT04336241, provides insights into the efficacy of RP2 both as a monotherapy and in combination with the anti-PD-1 checkpoint inhibitor, nivolumab. The primary patient population for which data has been presented is metastatic uveal melanoma, a cancer type known for its poor response to traditional immunotherapies.

| Treatment<br>Arm   | Indication              | Number of<br>Patients (n) | Overall<br>Response<br>Rate (ORR) | Disease<br>Control<br>Rate (DCR) | Median Duration of Response (mDOR) |
|--------------------|-------------------------|---------------------------|-----------------------------------|----------------------------------|------------------------------------|
| RP2<br>Monotherapy | Uveal<br>Melanoma       | 3                         | 33.3% (1/3)                       | -                                | -                                  |
| RP2 +<br>Nivolumab | Uveal<br>Melanoma       | 14                        | 28.6% (4/14)                      | 58.8%                            | 11.5 months                        |
| RP2 (Overall)      | Uveal<br>Melanoma       | 17                        | 29.4% (5/17)                      | 58.8%                            | 11.47 months                       |
| RP2 +<br>Nivolumab | Cutaneous<br>Melanoma   | 9 (anti-PD-1 failed)      | 44.4%                             | -                                | -                                  |
| RP2 +<br>Nivolumab | Head and<br>Neck Cancer | 3                         | 33%                               | -                                | -                                  |

Data sourced from presentations at the American Society of Clinical Oncology (ASCO) and the Society for Melanoma Research.[2][8][9][10]

The data indicates that RP2 demonstrates clinical activity both as a single agent and in combination with nivolumab in heavily pre-treated patients with difficult-to-treat cancers.[8][11] Notably, responses were observed in patients who had previously failed anti-PD-1 therapy.[12]

## **Emerging Comparisons: RP2 vs. Standard of Care**



A registration-directed Phase 2/3 clinical trial (REVEAL) is underway to compare the efficacy of RP2 in combination with nivolumab against the combination of ipilimumab (an anti-CTLA-4 antibody) and nivolumab in treatment-naïve patients with metastatic uveal melanoma.[13] This study will provide a more direct benchmark against a current standard-of-care immunotherapy regimen.

### **Experimental Protocols**

The following is a summary of the experimental protocol for the Phase 1 study of RP2 (NCT04336241).[1][4]

Study Design: An open-label, multicenter, Phase 1 dose-escalation and expansion study.

Patient Population: Adult patients with advanced or metastatic solid tumors who have progressed on standard therapy or for whom no standard therapy is available. Key inclusion criteria included having at least one measurable and injectable tumor.[1]

#### Treatment Protocol:

- Dose Escalation (Part 1): Patients received intratumoral injections of RP2 at escalating dose levels to determine the recommended Phase 2 dose (RP2D).[1]
- Dose Expansion (Part 2):
  - RP2 Monotherapy: A cohort of patients received RP2 as a single agent.
  - Combination Therapy: A cohort of patients received RP2 in combination with nivolumab.
     RP2 was administered intratumorally every two weeks for up to eight doses. Nivolumab was administered intravenously.[1]

#### Outcome Measures:

- Primary: Safety and tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D).[10]
- Secondary: Overall response rate (ORR), duration of response (DOR), and disease control
  rate (DCR) assessed by modified RECIST v1.1 criteria.[8][9]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ascopubs.org [ascopubs.org]
- 2. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 3. Replimune Presents Updated Data on RP2 in Uveal Melanoma during Plenary Session at the 20th International Congress of the Society for Melanoma Research | Replimune Group Inc. [ir.replimune.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Replimune launches Phase I trial of RP2 in cancer patients [clinicaltrialsarena.com]
- 6. Replimune Presents Updated Data on RP2 in Uveal Melanoma during Plenary Session at the 20th International Congress of the Society for Melanoma Research | Nasdaq [nasdaq.com]
- 7. aimatmelanoma.org [aimatmelanoma.org]
- 8. Safety, efficacy, and biomarker results from an open-label, multicenter, phase 1 study of RP2 alone or combined with nivolumab in a cohort of patients with uveal melanoma. - ASCO [asco.org]
- 9. Preliminary safety and efficacy results from an open-label, multicenter, phase 1 study of RP2 as a single agent and in combination with nivolumab in a cohort of patients with uveal melanoma. - ASCO [asco.org]
- 10. targetedonc.com [targetedonc.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Clinical Trial Suggests Oncolytic Virus Effective in Combination with Immune Checkpoint Inhibition | Cancer [labroots.com]
- 13. Replimune Reports Fiscal Second Quarter 2026 Financial [globenewswire.com]
- To cite this document: BenchChem. [RPW-24 (RP2) Oncolytic Virus: A Comparative Analysis Against Alternative Cancer Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680036#rpw-24-benchmark-studies-against-known-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com